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  • Product: 3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine
  • CAS: 504411-02-3

Core Science & Biosynthesis

Foundational

The Enigmatic 3,7-Methano-1H-pyrrolo[2,1-c]oxazine Scaffold: A Technical Guide to its Chemical Properties and Therapeutic Potential

The Enigmatic 3,7-Methano-1H-pyrrolo[2,1-c][1][2]oxazine Scaffold: A Technical Guide to its Chemical Properties and Therapeutic Potential For Researchers, Scientists, and Drug Development Professionals Abstract The 3,7-M...

Author: BenchChem Technical Support Team. Date: February 2026

The Enigmatic 3,7-Methano-1H-pyrrolo[2,1-c][1][2]oxazine Scaffold: A Technical Guide to its Chemical Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,7-Methano-1H-pyrrolo[2,1-c][1][2]oxazine scaffold represents a fascinating yet underexplored area of heterocyclic chemistry. This rigid, three-dimensional structure, formed by the fusion of a pyrrole and an oxazine ring with a methano bridge, presents a unique conformational constraint that holds significant promise for the development of novel therapeutics. While direct literature on this specific bridged system is sparse, a comprehensive understanding of its parent scaffold, the pyrrolo[2,1-c][1][2]oxazine, combined with established principles of bridged heterocyclic synthesis and stereochemistry, allows for a detailed exploration of its potential chemical properties and applications. This guide provides an in-depth analysis of the synthesis, reactivity, and potential biological significance of this intriguing molecular architecture, offering a roadmap for future research and drug discovery endeavors.

Introduction: The Allure of the Pyrrolo[2,1-c][1][2]oxazine Core

The pyrrolo[2,1-c][1][2]oxazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] This fused heterocyclic system, containing a bridgehead nitrogen atom, is a key structural motif in a variety of natural products and synthetic molecules with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] The inherent structural features of the pyrrolo-oxazine core, such as its defined stereochemistry and potential for diverse functionalization, make it an attractive starting point for the design of novel therapeutic agents.[8]

The introduction of a 3,7-methano bridge imposes significant conformational rigidity upon the otherwise more flexible pyrrolo[2,1-c][1][2]oxazine framework. This structural constraint can have profound effects on the molecule's chemical and biological properties. By locking the conformation, the methano bridge can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic profiles.[9] This guide will first delve into the known chemistry of the parent pyrrolo[2,1-c][1][2]oxazine scaffold before extrapolating to the properties and potential synthesis of its methano-bridged analogue.

Synthesis of the Pyrrolo[2,1-c][1][2]oxazine Scaffold: Established Methodologies

Several synthetic strategies have been developed for the construction of the pyrrolo[2,1-c][1][2]oxazine core, offering access to a variety of substituted derivatives. These methods can be broadly categorized into multicomponent reactions, visible-light-promoted cyclizations, and intramolecular cyclizations.

Multicomponent Reactions

A highly efficient approach to substituted pyrrolo[2,1-c][1][2]benzoxazines involves a three-component reaction between o-aminophenols, acetylenic esters, and β-nitrostyrene derivatives, catalyzed by p-toluene sulfonic acid.[10] This method allows for the rapid assembly of the tricyclic system in a single step.

Visible-Light-Promoted Radical Cyclization

A modern and green approach utilizes a blue light-promoted radical-mediated cascade spiro-cyclization/Michael addition of N-arylpropiolamides with thiophenols to construct sulfur-containing benzo[b]pyrrolo[2,1-c][1][2]oxazine-3,9-diones.[1][11][12] This metal-free method is tolerant of a wide range of functional groups.

Intramolecular Cyclization of Ynamides

The intramolecular cyclization of ynamides provides a versatile route to 1H-pyrrolo[2,1-c][1][2]oxazin-1-one derivatives.[13] This strategy involves the formation of a key C-N bond to construct the oxazine ring.

Proposed Synthetic Strategy for 3,7-Methano-1H-pyrrolo[2,1-c][1][2]oxazine

The construction of the methano bridge on the pyrrolo[2,1-c][1][2]oxazine scaffold presents a significant synthetic challenge due to the inherent three-dimensional complexity. A plausible and powerful approach to forge such bridged systems is through an intramolecular Diels-Alder reaction.[11][14]

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target 3,7-methano-1H-pyrrolo[2,1-c][1][2]oxazine could be accessed from a pyrrole precursor bearing a tethered diene and dienophile. The key disconnection would be the [4+2] cycloaddition that forms the bridged six-membered ring.

G Target 3,7-Methano-1H-pyrrolo[2,1-c][1,4]oxazine IMDA Intramolecular Diels-Alder ([4+2] Cycloaddition) Target->IMDA Precursor Pyrrole with Tethered Diene and Dienophile IMDA->Precursor

Caption: Retrosynthetic approach for the 3,7-methano-bridged scaffold.

Proposed Forward Synthesis

The forward synthesis would involve the initial construction of a suitably functionalized pyrrole derivative. This precursor would contain a diene moiety (e.g., a vinyl group) and a dienophile (e.g., an acrylate) connected by an appropriate linker. Upon heating or Lewis acid catalysis, this precursor would undergo an intramolecular [4+2] cycloaddition to yield the desired 3,7-methano-1H-pyrrolo[2,1-c][1][2]oxazine scaffold. The stereochemical outcome of this reaction would be crucial and would depend on the geometry of the transition state.[1][15]

Experimental Protocol (Hypothetical):

  • Synthesis of the Pyrrole Precursor: A 2-substituted pyrrole would be N-alkylated with a linker containing a terminal alkyne. The other end of the pyrrole would be functionalized with a vinyl group.

  • Intramolecular Diels-Alder Reaction: The pyrrole precursor would be dissolved in a high-boiling point solvent (e.g., toluene or xylene) and heated under reflux. The progress of the reaction would be monitored by TLC or LC-MS.

  • Purification: Upon completion, the reaction mixture would be cooled, and the solvent removed under reduced pressure. The crude product would be purified by column chromatography on silica gel to afford the 3,7-Methano-1H-pyrrolo[2,1-c][1][2]oxazine.

Chemical Properties and Reactivity

The chemical properties of the 3,7-methano-1H-pyrrolo[2,1-c][1][2]oxazine scaffold are expected to be influenced by several factors, including the aromaticity of the pyrrole ring, the strain of the bicyclic system, and the nature of any substituents.

Aromaticity and Reactivity of the Pyrrole Ring

The pyrrole ring in the parent scaffold is aromatic, which generally leads to a preference for electrophilic substitution reactions rather than addition reactions.[16] However, the fusion to the oxazine ring and the presence of the methano bridge can alter the electron density and aromaticity of the pyrrole nucleus. Computational studies on related bridged systems suggest that the bridging can lead to a decrease in the aromaticity of the pyrrole ring, potentially increasing its reactivity in cycloaddition reactions.[17][18]

Stereochemistry

The methano bridge introduces multiple stereocenters, leading to a rigid and well-defined three-dimensional structure. The stereoselectivity of the synthesis, particularly the intramolecular Diels-Alder reaction, will be critical in determining the final stereochemistry of the molecule. The relative orientation of the substituents on the bridged system will significantly impact its biological activity.[14]

Spectroscopic Characterization

The structural elucidation of 3,7-Methano-1H-pyrrolo[2,1-c][1][2]oxazine derivatives would rely heavily on modern spectroscopic techniques.

Spectroscopic TechniqueExpected Features
¹H NMR Complex multiplets in the aliphatic region corresponding to the bridge and bridgehead protons. The chemical shifts and coupling constants would provide valuable information about the stereochemistry. Protons on the pyrrole ring would appear in the aromatic region, with their chemical shifts indicating the degree of aromaticity.[18]
¹³C NMR Distinct signals for the sp³-hybridized carbons of the methano bridge and the sp²-hybridized carbons of the pyrrole and oxazine rings.
Mass Spectrometry The molecular ion peak would confirm the molecular weight of the compound. Fragmentation patterns could provide insights into the connectivity of the ring system.
IR Spectroscopy Characteristic absorption bands for C-H, C-N, and C-O stretching vibrations. The presence of a carbonyl group in derivatives would be indicated by a strong absorption around 1700 cm⁻¹.

Potential Applications in Drug Discovery

The rigidified tricyclic framework of the 3,7-Methano-1H-pyrrolo[2,1-c][1][2]oxazine scaffold makes it a highly attractive candidate for drug discovery. By pre-organizing the pharmacophoric groups in a defined spatial orientation, these molecules can exhibit enhanced potency and selectivity for their biological targets.[9]

Anticancer and Antimicrobial Agents

Pyrrolo-fused heterocycles have demonstrated significant potential as anticancer and antimicrobial agents.[3][4][5][19] The rigid nature of the methano-bridged scaffold could lead to novel modes of interaction with biological targets, potentially overcoming resistance mechanisms associated with existing drugs.

Central Nervous System (CNS) Active Agents

The constrained conformation of bridged systems can be advantageous for targeting CNS receptors, where specific spatial arrangements of functional groups are often required for high-affinity binding.

Future Directions and Conclusion

The 3,7-Methano-1H-pyrrolo[2,1-c][1][2]oxazine scaffold represents a promising, yet largely uncharted, territory in heterocyclic chemistry. The development of efficient and stereoselective synthetic routes to this complex architecture is a key challenge that needs to be addressed. The proposed intramolecular Diels-Alder strategy offers a viable starting point for such investigations.

Further exploration of the reactivity of this scaffold will open up avenues for the synthesis of diverse libraries of compounds for biological screening. Computational modeling will be an invaluable tool for predicting the properties of these molecules and for guiding synthetic efforts.[20]

References

  • Synthesis of sulfur-containing benzo[b]pyrrolo[2,1-c][1][2]oxazine-3,9-diones - PMC. (n.d.). Retrieved from [Link]

  • Novel approach for the synthesis of pyrrolo[2,1-c][1][2]benzoxazines and pyrrolo[1,2-a]quinoxalines - PubMed. (2014, February 15). Retrieved from [Link]

  • Synthesis of 1H‐pyrrolo[2,1‐c][1][2]oxazin‐1‐one derivatives 4a–m from ynamides 3a–ma. (n.d.). Retrieved from [Link]

  • Substituted pyrrolizine-bridged bipyrroles synthesis via ring annulation under green conditions - Scientia Iranica. (n.d.). Retrieved from [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019, January 29). Retrieved from [Link]

  • Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach - MDPI. (2023, June 11). Retrieved from [Link]

  • An Update on the Synthesis of Pyrrolo[1][2]benzodiazepines - MDPI. (2016, January 28). Retrieved from [Link]

  • Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols | Organic Letters - ACS Publications - ACS.org. (2024, September 25). Retrieved from [Link]

  • The Intramolecular Diels-Alder Reaction. (n.d.). Retrieved from [Link]

  • Deconstructive Synthesis of Bridged and Fused Rings via Transition- Metal-Catalyzed “Cut-and-Sew” Reactions of Benzocyclobutenones and Cyclobutanones - Knowledge UChicago. (2022, July 28). Retrieved from [Link]

  • Copper-Catalyzed Stereoselective [4 + 2] Cycloaddition of β,γ-Unsaturated α-Keto Esters and 2-Vinylpyrroles in Water | Organic Letters - ACS Publications. (2022, June 9). Retrieved from [Link]

  • A Short‐Cut to Substituted Fused Pyrrolo[2,1‐c][1][2]oxazines: A Hybrid Theoretical and Experimental Study - ResearchGate. (n.d.). Retrieved from [Link]

  • The Pyrrole Ring η2-Hapticity Bridged Binuclear Tricarbonyl Mo(0) and W(0) Complexes: Catalysis of Regioselective Hydroamination Reactions and DFT Calculations | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Pyrrole‐Fused Benzoxazinones/Quinoxalinones: Molecular Dynamic Simulation, Antiproliferative and Antibacterial Activities | Request PDF - ResearchGate. (2021, October 25). Retrieved from [Link]

  • Intramolecular Diels-Alder Reactions - Macmillan Group. (2001, January 24). Retrieved from [Link]

  • Synthesis of sulfur-containing benzo[b]pyrrolo[2,1-c][1][2]oxazine-3,9-diones: blue light promoted radical cyclization process - RSC Publishing. (n.d.). Retrieved from [Link]

  • Biological Potentials of Oxazines as Promising Agents for Drug Discovery - International Journal of Pharmaceutical Sciences Review and Research. (2020, July 18). Retrieved from [Link]

  • Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry - PubMed. (2025, March 21). Retrieved from [Link]

  • ones: Rearrangement of pyrrolo[1,2-d][1][2][13]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - Beilstein Journals. (2016, August 9). Retrieved from [Link]

  • (PDF) 3-Methyl-1H-pyrrolo[2,1-c][1][2]oxazin-1-one - ResearchGate. (n.d.). Retrieved from [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC. (n.d.). Retrieved from [Link]

  • Synthetic strategies for pyrrolo[2,1-f][1][2][10]triazine: the parent moiety of antiviral drug remdesivir - PMC. (2021, January 4). Retrieved from [Link]

  • Computational Evaluation of N-Based Transannular Interactions in Some Model Fused Medium-Sized Heterocyclic Systems and Implications for Drug Design - MDPI. (2023, February 8). Retrieved from [Link]

  • Pyrrole - Wikipedia. (n.d.). Retrieved from [Link]

  • An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1. (n.d.). Retrieved from [Link]

  • Pyrrolo[2,1-c][1][2]benzothiazines: synthesis, structure-activity relationships, molecular modeling studies, and cardiovascular activity - PubMed. (1995, October 27). Retrieved from [Link]

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  • Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives throug. (n.d.). Retrieved from [Link]

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  • Stereoselective [4+2]-Cycloaddition with Chiral Alkenylboranes - PubMed. (2020, July 6). Retrieved from [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC. (2023, June 2). Retrieved from [Link]

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC - NIH. (2024, January 5). Retrieved from [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - MDPI. (2023, July 19). Retrieved from [Link]

  • Scientists use computational modeling to guide a difficult chemical synthesis | MIT News. (2024, June 27). Retrieved from [Link])

Sources

Exploratory

The Bridged World of Azabicycles: A Technical Guide to the History, Synthesis, and Application of 3,7-Methano-Bridged Nitrogen Heterocycles

Introduction: A Tale of Molecular Scaffolding and Pharmacological Innovation Nitrogen-containing heterocycles are arguably the most prolific structural motifs in medicinal chemistry, forming the core of a vast number of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Molecular Scaffolding and Pharmacological Innovation

Nitrogen-containing heterocycles are arguably the most prolific structural motifs in medicinal chemistry, forming the core of a vast number of FDA-approved drugs.[1][2][3] Their prevalence stems from their ability to engage in specific, high-affinity interactions with biological targets, often mimicking natural ligands.[1] Within this expansive chemical space, bridged bicyclic systems stand out for their unique three-dimensional structures, which impart conformational rigidity and novel pharmacological properties.[4] This guide delves into the history and discovery of a particularly significant class of these compounds: the 3,7-methano-bridged nitrogen heterocycles, with a primary focus on the 3-azabicyclo[3.3.1]nonane core and its most famous derivatives, the benzomorphans (or 2,6-methano-3-benzazocines).

The journey of these molecules is a compelling narrative of chemical ingenuity driven by the quest for safer and more effective analgesics. It begins with the simplification of the complex morphine skeleton and evolves into a versatile scaffold for developing highly potent and selective ligands for opioid receptors and beyond.[5] This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the historical context, key synthetic strategies, structure-activity relationships (SAR), and diverse applications of this fascinating class of compounds.

I. Historical Perspective: From Morphine Simplification to a Versatile Pharmacophore

The story of 3,7-methano-bridged nitrogen heterocycles is inextricably linked to the field of synthetic analgesics. Following the elucidation of morphine's structure, medicinal chemists embarked on a mission to design simpler analogs that would retain its potent analgesic effects while shedding its undesirable side effects, such as addiction and respiratory depression.[5]

The Genesis of the Benzomorphans

The mid-20th century saw significant progress in this area, with the development of morphinans, which lack the E-ring (the furan ring) of morphine.[6] A further conceptual leap led to the benzomorphan scaffold, which can be viewed as a simplification of the morphinan structure. The development of benzomorphans began in the mid-20th century, with early explorations in the 1960s leading to key derivatives like cyclazocine and pentazocine.[7]

Pioneering work by Dr. Everette L. May and his colleagues at the National Institutes of Health was instrumental in this field. Their systematic investigation into the synthesis and pharmacology of benzomorphan derivatives laid the groundwork for understanding the structural requirements for opioid receptor activity.[8][9] One of their most significant contributions was the synthesis of phenazocine in 1959, a potent analgesic.[8]

Pentazocine: A Landmark Achievement

The culmination of this early research was the development of pentazocine in 1967.[10] Pentazocine emerged as a mixed agonist-antagonist analgesic, primarily acting as a kappa-opioid receptor agonist and a weak mu-opioid receptor antagonist.[11] This pharmacological profile offered a reduced risk of abuse and respiratory depression compared to full mu-agonists like morphine, making it a valuable tool in pain management.[7] The success of pentazocine spurred further research into the benzomorphan scaffold, solidifying its importance in medicinal chemistry.

II. Synthetic Strategies: Constructing the Bridged Core

The rigid, bicyclic structure of these heterocycles presents unique synthetic challenges. Over the years, several elegant strategies have been developed to construct the 3-azabicyclo[3.3.1]nonane and related frameworks.

The Mannich Reaction: A Cornerstone of Bicyclic Synthesis

The Mannich reaction is a powerful tool for the formation of C-C bonds and is particularly well-suited for the synthesis of nitrogen-containing rings.[12] A double Mannich reaction, or a tandem annulation, can be employed to construct the 3-azabicyclo[3.3.1]nonane core in a single pot. This typically involves the condensation of a ketone, an aldehyde (often formaldehyde), and an amine.[13]

The causality behind this approach lies in the sequential formation of two new rings. The first Mannich reaction forms a piperidine ring, which then undergoes a second, intramolecular Mannich reaction to close the bicyclic system. The choice of starting materials, particularly the ketone and amine, allows for the introduction of various substituents onto the bicyclic scaffold.

Diagram 1: General Scheme for 3-Azabicyclo[3.3.1]nonane Synthesis via Tandem Mannich Reaction

G reactants Aromatic Ketone + Paraformaldehyde + Dimethylamine intermediate Tandem Mannich Annulation reactants->intermediate One-pot reaction product 3-Azabicyclo[3.3.1]nonane Derivative intermediate->product

Caption: One-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold.

The Grewe Cyclization: A Key Step in Morphinan and Benzomorphan Synthesis

The Grewe cyclization is a pivotal reaction in the synthesis of morphinans and, by extension, has been influential in the synthesis of benzomorphans.[6] This acid-catalyzed reaction involves the cyclization of a 1-benzyl-octahydroisoquinoline to form the morphinan skeleton.[14] The mechanism is thought to involve the formation of a superelectrophile, which facilitates the difficult C-C bond formation to create the quaternary center characteristic of these molecules.[6]

The choice of a strong acid catalyst, such as phosphoric acid, is critical for promoting the cyclization.[6] The reaction conditions must be carefully controlled to favor the desired cyclized product over potential side reactions. This reaction is a testament to the power of harnessing reactive intermediates to construct complex molecular architectures.

Diagram 2: Conceptual Flow of the Grewe Cyclization

G start 1-Benzyl-octahydroisoquinoline acid Strong Acid Catalyst (e.g., H3PO4) intermediate Protonation & Formation of Superelectrophile start->intermediate Protonation cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization product Morphinan/Benzomorphan Core Structure cyclization->product C-C Bond Formation

Caption: Key steps in the acid-catalyzed Grewe cyclization.

III. Experimental Protocols: A Practical Guide

To provide a tangible understanding of the synthesis of these molecules, this section outlines a representative experimental protocol for the synthesis of a pentazocine precursor, adapted from the chemical literature.[10][15]

Protocol 1: Synthesis of a Key Benzomorphan Intermediate

This protocol describes the multi-step synthesis of a key intermediate in the production of pentazocine.

Step 1: Quaternarization of 3,4-Dimethylpyridine

  • 3,4-Dimethylpyridine is reacted with benzyl chloride to form the corresponding N-benzylpyridinium salt. This step activates the pyridine ring for subsequent nucleophilic addition.

Step 2: Grignard Reaction and Reduction

  • The pyridinium salt is treated with a Grignard reagent, such as 4-methoxybenzyl magnesium chloride, which adds to the 2-position of the pyridine ring.

  • The resulting dihydropyridine is then reduced, typically via catalytic hydrogenation, to the corresponding tetrahydropyridine.

Step 3: Cyclization

  • The tetrahydropyridine derivative undergoes an intramolecular cyclization under acidic conditions to form the benzomorphan ring system. This is a critical ring-closing step that establishes the bridged bicyclic core.

Step 4: Demethylation and Alkylation

  • The methoxy group on the aromatic ring is demethylated to reveal the phenolic hydroxyl group, which is crucial for opioid receptor activity.

  • The nitrogen atom is then alkylated with a suitable electrophile, such as 1-bromo-3-methyl-2-butene, to introduce the desired N-substituent (in the case of pentazocine, a dimethylallyl group).[16]

IV. Structure-Activity Relationships (SAR): Tuning Pharmacological Properties

The rigid framework of the benzomorphan scaffold provides an excellent platform for systematic SAR studies. The pharmacological profile of these compounds can be finely tuned by modifying substituents at key positions.[5]

The N-Substituent: A Determinant of Agonist vs. Antagonist Activity

The nature of the substituent on the nitrogen atom is a primary determinant of a compound's activity at opioid receptors.[11]

  • Small alkyl groups , such as methyl, generally confer agonist properties.

  • Larger groups , such as allyl or cyclopropylmethyl, often introduce antagonist activity, particularly at the mu-opioid receptor. This principle is famously exploited in opioid antagonists like naloxone and naltrexone.

  • Phenethyl groups can significantly increase potency.[11]

The causality behind this observation lies in the way the N-substituent interacts with a specific sub-pocket within the opioid receptor binding site. Antagonist substituents are thought to induce a conformational change in the receptor that prevents its activation.

The 8-Position: Mimicking the Phenolic Hydroxyl of Morphine

The phenolic hydroxyl group at the 3-position of morphine is critical for its analgesic activity. In the benzomorphan series, the corresponding position is the 8-position.

  • An 8-hydroxyl group is generally required for high affinity and potent agonist activity.[5]

  • Replacement of the 8-hydroxyl with other groups, such as a carboxamide , can retain high affinity, demonstrating that a hydrogen bond donor at this position is a key pharmacophoric feature.

Table 1: Representative SAR Data for Benzomorphan Derivatives at Opioid Receptors

CompoundN-Substituent8-Position Substituentµ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)
(-)-Metazocine -CH₃-OH1.41.9220
(-)-Pentazocine -CH₂(CH)=C(CH₃)₂-OH153.0300
(-)-Cyclazocine -CH₂-cyclopropyl-OH0.310.065.2
Ethylketocyclazocine -CH₂CH₃=O (at C-9)1.10.16360
Bremazocine -CH₂-cyclopropyl-OH (and other mods)0.60.081.8

Data compiled from various sources. Ki values are approximate and can vary depending on the assay conditions.

V. Beyond Analgesia: Expanding Applications

While the initial focus of research on 3,7-methano-bridged nitrogen heterocycles was on analgesia, the versatility of this scaffold has led to the discovery of compounds with other important biological activities.

NMDA Receptor Antagonists

Certain benzomorphan derivatives have been found to act as antagonists at the N-methyl-D-aspartate (NMDA) receptor.[17] This is significant because NMDA receptors are involved in a variety of neurological processes, and their overactivation can lead to excitotoxicity and neuronal damage. Therefore, NMDA receptor antagonists have potential therapeutic applications in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.

Sigma Receptor Ligands

Many benzomorphan derivatives also exhibit affinity for sigma receptors. While the precise function of sigma receptors is still under investigation, they are implicated in a range of central nervous system functions and are considered potential targets for the treatment of neuropsychiatric disorders and drug addiction.

VI. Conclusion and Future Directions

The 3,7-methano-bridged nitrogen heterocycles, particularly the benzomorphans, represent a remarkable success story in medicinal chemistry. Born from the strategic simplification of a complex natural product, this scaffold has provided a wealth of knowledge on opioid pharmacology and has yielded clinically important drugs like pentazocine. The rigid, three-dimensional structure of these molecules continues to make them valuable tools for probing receptor-ligand interactions and for designing new therapeutic agents with tailored pharmacological profiles.

Future research in this area is likely to focus on several key areas:

  • Biased Agonism: Designing ligands that selectively activate G-protein signaling pathways over β-arrestin pathways at opioid receptors, which may lead to analgesics with fewer side effects.

  • Subtype-Selective Ligands: Developing compounds with high selectivity for specific opioid receptor subtypes (e.g., kappa or delta) to explore their therapeutic potential beyond analgesia.

  • Non-Opioid Applications: Further exploring the potential of these scaffolds as ligands for other CNS targets, such as NMDA and sigma receptors, to develop treatments for a wider range of neurological and psychiatric disorders.

The enduring legacy of the 3,7-methano-bridged nitrogen heterocycles serves as a powerful example of how fundamental research in organic synthesis and medicinal chemistry can lead to significant advances in human health.

VII. References

  • BenchChem. (2025). Stereochemistry of Substituted 3-Azabicyclo[3.3.1]nonane Derivatives: A Comprehensive Technical Guide. BenchChem.

  • Grauert, M., et al. (1997). Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex. Journal of Medicinal Chemistry, 40(19), 3092-3101.

  • Bremazocine: A κ‐Opioid Agonist with Potent Analgesic and Other Pharmacologic Properties. (2006). CNS Drug Reviews, 11(2), 195-212.

  • Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. (n.d.). Organic Chemistry Frontiers.

  • Helmstetter, F. J., et al. (1988). Ethylketocyclazocine and bremazocine analgesia in neonatal rats. Pharmacology Biochemistry and Behavior, 30(4), 817-821.

  • Gpatindia. (2020). PENTAZOCINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia.

  • United States Patent (19). (1976, December 22). Google Patents.

  • Improved synthesis of analgesic pentazocine. (n.d.). Journal of China Pharmaceutical University.

  • May, E. L., & Eddy, N. B. (1959). Structures Related to Morphine. XII. 1 (±)-2'-Hydroxy-5,9-dimethyl-2-phenethyl-6,7-benzomorphan (NIH 7519) and Its Optical Forms. The Journal of Organic Chemistry, 24(10), 1435-1437.

  • Mucha, R. F., & Herz, A. (1986). Place-conditioning properties of mu, kappa, and sigma opioid agonists. Psychopharmacology, 86(3), 274-280.

  • Albertson, N. F., & Wetterau, W. F. (1970). The synthesis of pentazocine. Journal of Medicinal Chemistry, 13(2), 302-303.

  • Grokipedia. (n.d.). Benzomorphan. Grokipedia.

  • Palmer, D. C., et al. (2023). Potent MOR Agonists from 2′-Hydroxy-5,9-dimethyl-N-phenethyl Substituted-6,7-benzomorphans and from C8-Hydroxy, Methylene and Methyl Derivatives of N-Phenethylnormetazocine. Molecules, 28(23), 7780.

  • Jayachandra, S., et al. (2018). Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization. Organic & Medicinal Chemistry International Journal, 6(1).

  • Method for preparing pentazocine intermediate. (n.d.). Google Patents.

  • Pharmacy 180. (n.d.). SAR of Benzomorphan Derivatives (Benzazocines) - Narcotic Analgesics.

  • Turnaturi, R., et al. (2018). Benzomorphan scaffold for opioid analgesics and pharmacological tools development: A comprehensive review. European Journal of Medicinal Chemistry, 148, 410-422.

  • Organic Chemistry Portal. (n.d.). Mannich Reaction.

  • Rathbun, R. C., et al. (1983). Effects of mu- and kappa-opioid receptor agonists on urinary output in mice. Pharmacology Biochemistry and Behavior, 19(5), 863-866.

  • Jeyaraman, R., et al. (1982). Conformational and configurational studies on 3-azabicyclo[3.3.1]nonane (3-abn) derivatives and related systems employing carbon-13 NMR spectroscopy. Journal of Heterocyclic Chemistry, 19(3), 449-458.

  • Denmark Group. (n.d.). Synthesis of Morphine Alkaloids.

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Publishing.

  • New Insights into the Opioid Analgesic Profile of cis-(−)-N-Normetazocine-derived Ligands. (2023). MDPI.

  • May, E. L., & Fry, E. M. (1957). Structures Related to Morphine. VIII. Further Syntheses in the Benzomorphan Series. The Journal of Organic Chemistry, 22(11), 1366-1369.

  • Synthesis and chemical diversity analysis of bicyclo[3.3.1]non-3-en-2-ones. (2014). PMC.

  • Vafina, G., et al. (2004). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 40(1), 50-56.

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (n.d.). Semantic Scholar.

  • Grewe cyclization. (n.d.). ResearchGate.

  • Affinity values (K i ) for the binding to opioid receptors and EC 50... (n.d.). ResearchGate.

  • Synthesis of the bicyclo[3.3.1]nonane-containing tricycle through nitrile oxide-allene cycloaddition reaction. (n.d.). ResearchGate.

  • Stereocontrolled Synthesis and Reactions of Bicyclo[3.3.1]nonanes. (2001). Synlett, 2001(12), 1827-1835.

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174.

  • The Benzomorphan-Based Compound LP1 as Suitable Candidate for Pain Management. (2016). Journal of The Analgesics, 3(1), 1-6.

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022). Organic Syntheses.

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 277, 116748.

  • 9-azabicyclo[3.3.1]nonane derivatives. (n.d.). Google Patents.

  • A new synthesis of methyl-isopelletierine: Experiments on the synthesis of alkaloids of punica granatum 4th communication. (1956). Archiv der Pharmazie, 289(11), 698-704.

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2021). RSC Medicinal Chemistry, 12(2), 185-210.

  • A Cascade Strategy Enables a Total Synthesis of (±)‐Morphine. (2016). Angewandte Chemie International Edition, 55(49), 15377-15380.

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2021). RSC Publishing.

  • Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. (2015). Organic Letters, 17(15), 3790-3793.

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023). Current Medicinal Chemistry, 30(1), 1-2.

  • Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. (2022). Marine Drugs, 20(9), 585.

  • Receptor and Molecular Targets for the Development of Novel Opioid and Non-Opioid Analgesic Therapies. (2020). Pain Physician, 23(5), 451-468.

  • Alkaloid Biosynthesis in the Early Stages of the Germination of Argemone mexicana L. (Papaveraceae). (2022). Plants, 11(15), 1989.

  • Akuammiline alkaloid derivatives: divergent synthesis and effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes. (2023). Frontiers in Chemistry, 11, 1198818.

  • Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5- R-1,2,4-oxadiazoles. (2019). The Journal of Organic Chemistry, 84(15), 9735-9741.

  • Synthesis and Structure−Activity Relationships of 6,7-Benzomorphan Derivatives as Use-Dependent Sodium Channel Blockers for the Treatment of Stroke. (2002). Journal of Medicinal Chemistry, 45(17), 3755-3764.

Sources

Foundational

Technical Assessment: Solubility & Stability Profiling of 3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine

Topic: Solubility and Stability Profiling of 3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Development Scientists, and Formulation...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Stability Profiling of 3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Development Scientists, and Formulation Engineers.[1][2]

Executive Summary & Structural Context

3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine (CAS: 504411-02-3) represents a rigid, bicyclic/tricyclic scaffold often utilized in asymmetric organocatalysis and medicinal chemistry as a chiral core.[1][2] Structurally related to the 2-oxa-5-azabicyclo[2.2.1]heptane class, this scaffold is prized for its defined spatial arrangement, making it a critical pharmacophore for restricting conformational flexibility in drug candidates.[1][2]

This guide provides a comprehensive technical analysis of the physicochemical behavior of this scaffold.[1] While specific batch-to-batch data varies by synthesis route and salt form, the baseline properties derived from structural analogs and validated protocols are presented below to guide formulation and handling.

Chemical Identity
PropertyDetail
IUPAC Name 3,7-Methano-1H-pyrrolo[2,1-c][1,4]oxazine
CAS Number 504411-02-3
Molecular Formula C₈H₉NO (Core)
Structural Class Bridged Morpholine / Azabicyclo[2.2.1]heptane derivative
Key Functionality Tertiary amine (bridgehead), Ether linkage

Physicochemical Profile (In-Silico & Analog-Derived)

Note: Values below represent the baseline for the free base form.[1][2] Salt formation (e.g., HCl, Tosylate) significantly alters these parameters.[1][2]

Predicted Solubility Parameters

The rigid lipophilic backbone combined with the polar ether and amine functionalities creates a distinct solubility profile.[1][2]

Solvent SystemPredicted Solubility (Free Base)Mechanistic Insight
Water (pH 7.0) Low to Moderate (< 1 mg/mL)The free base is moderately lipophilic.[1][2] Solubility is limited by the crystal lattice energy of the rigid scaffold.[1][2]
Water (pH 1.2) High (> 50 mg/mL)Protonation of the bridgehead nitrogen (

) drives high aqueous solubility in acidic media.[1][2]
DMSO High (> 100 mg/mL)Excellent solvent for stock preparation due to dipole-dipole interactions.[1][2]
Methanol/Ethanol High (> 50 mg/mL)Protic organic solvents effectively solvate the ether oxygen and amine.[1][2]
Dichloromethane High (> 100 mg/mL)Preferred extraction solvent; high affinity for the lipophilic hydrocarbon cage.[1][2]
Hexanes/Heptane Low (< 0.1 mg/mL)The polar heterocycles prevent significant solubility in non-polar alkanes.[1][2]
Stability Baseline

The 3,7-methano bridge confers exceptional rigidity, protecting the core from typical metabolic liabilities, but specific chemical sensitivities exist.[1][2]

  • Hydrolytic Stability: High. The cyclic ether and tertiary amine are chemically inert to aqueous hydrolysis over a wide pH range (1–13).[1][2]

  • Oxidative Stability: Moderate. The tertiary nitrogen is susceptible to N-oxide formation (

    
    ) in the presence of peroxides or prolonged exposure to air/light in solution.[1][2]
    
  • Thermal Stability: High. The bridged system resists thermal ring-opening up to >150°C, though specific salt forms may degrade earlier.[1][2]

Experimental Protocols for Validation

Protocol A: pH-Dependent Equilibrium Solubility

Objective: Determine the intrinsic solubility (


) and pH-solubility profile.
  • Preparation: Prepare buffer solutions at pH 1.2, 4.5, 6.8, and 7.4 (50 mM phosphate/citrate buffers).

  • Saturation: Add excess solid compound (approx. 20 mg) to 1 mL of each buffer in HPLC vials.

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Centrifuge or filter through a 0.22 µm PVDF membrane (ensure no drug adsorption to filter).

  • Quantification: Analyze filtrate via HPLC-UV (typically 210–254 nm) or LC-MS against a standard curve prepared in DMSO.

  • Validation Check: Measure the final pH of the supernatant. If the pH shifted >0.1 units, repeat with stronger buffering capacity.

Protocol B: Forced Degradation (Stress Testing)

Objective: Identify degradation products and shelf-life risks.[1][2]

Stress ConditionProcedureEndpoint Criteria
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hrs< 5% degradation indicates stability.[1][2]
Base Hydrolysis 0.1 N NaOH, 60°C, 24 hrsMonitor for ring opening (rare).
Oxidation 3% H₂O₂, RT, 4 hrsMonitor for N-oxide (+16 Da mass shift).
Photostability 1.2 million lux-hours (ICH Q1B)Check for discoloration or radical-induced polymerization.[1][2]

Visualizing the Stability Workflow

The following diagram outlines the decision tree for stability testing of this scaffold, prioritizing the detection of N-oxidation, which is the primary liability.

StabilityWorkflow Start Start: 3,7-Methano Scaffold SolubilityCheck Step 1: Solubility Screen (DMSO, pH 1.2, pH 7.4) Start->SolubilityCheck StressTest Step 2: Forced Degradation SolubilityCheck->StressTest If Soluble Oxidation Oxidative Stress (H2O2 / AIBN) StressTest->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base) StressTest->Hydrolysis N_Oxide Result: N-Oxide Formation (Risk: High) Oxidation->N_Oxide +16 Da Shift Stable Result: Intact Core (Proceed to Formulation) Oxidation->Stable No Change RingOpen Result: Ring Opening (Risk: Low) Hydrolysis->RingOpen HPLC Shift Hydrolysis->Stable No Change

Figure 1: Decision matrix for stability profiling, highlighting N-oxidation as the critical quality attribute (CQA) to monitor.

Handling & Storage Recommendations

Based on the structural assessment and standard practices for bridged nitrogenous heterocycles:

  • Storage: Store the free base at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidative discoloration. Salts (e.g., HCl) are generally stable at room temperature if kept desiccated.[1][2]

  • Solution Stability: Solutions in DMSO are stable for months at -20°C. Aqueous solutions should be prepared fresh or buffered to pH < 6 to ensure protonation and prevent aggregation.[1][2]

  • Hygroscopicity: The HCl salt form is likely hygroscopic.[1][2] Handle in a humidity-controlled environment or glovebox during weighing.[1]

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane (Analog Structure). Retrieved from [Link][1]

  • Acta Crystallographica. (2010). Crystal structure of 3-methyl-1H-pyrrolo[2,1-c][1,4]oxazin-1-one. Section E. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Cycloaddition Strategies for Constructing the 3,7-Methano Bridge

Abstract The bicyclo[3.3.1]nonane skeleton, characterized by its rigid 3,7-methano bridge, is a privileged scaffold in numerous biologically active natural products and pharmaceutical agents.[1] Its unique three-dimensio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bicyclo[3.3.1]nonane skeleton, characterized by its rigid 3,7-methano bridge, is a privileged scaffold in numerous biologically active natural products and pharmaceutical agents.[1] Its unique three-dimensional architecture provides a fixed orientation for appended functional groups, making it an attractive framework for the design of novel therapeutics. However, the construction of this sterically demanding bridged system presents significant synthetic challenges. This guide provides an in-depth exploration of modern cycloaddition strategies that offer powerful and efficient solutions for assembling the bicyclo[3.3.1]nonane core and related bridged structures. We will delve into the mechanistic underpinnings, practical applications, and detailed experimental protocols for key cycloaddition reactions, offering researchers a comprehensive resource for tackling this important synthetic objective.

The Strategic Importance of the 3,7-Methano Bridge

The bicyclo[3.3.1]nonane moiety is a recurring motif in a wide array of natural products known for their potent biological activities.[1] Molecules like garsubellin A, which enhances the enzyme choline acetyltransferase, and various anticancer compounds feature this rigid bicyclic core.[2][3] The fixed spatial arrangement of substituents, enforced by the 3,7-methano bridge, is crucial for their interaction with biological targets. Cycloaddition reactions are particularly well-suited for constructing such complex architectures because they can form multiple carbon-carbon bonds and stereocenters in a single, highly controlled step, offering a significant advantage in terms of step economy and efficiency.[4]

The [4+2] Cycloaddition (Diels-Alder Reaction): A Cornerstone Strategy

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is arguably the most powerful tool for the synthesis of six-membered rings.[5] Its intramolecular variant (IMDA) is exceptionally effective for forging the bridged bicyclic core in a single, stereocontrolled transformation.

Application Note: Intramolecular Diels-Alder (IMDA) Reactions

The power of the IMDA reaction lies in its ability to translate the stereochemistry of the acyclic precursor directly into the cyclic product. The substrate is designed with a diene and a dienophile tethered by a suitable chain. Upon heating or Lewis acid catalysis, the molecule folds into a compact transition state to form the bicyclic system.

Causality in Experimental Design:

  • Lewis Acid Catalysis: Lewis acids, such as AlCl₃ or Et₂AlCl, are frequently employed to accelerate the reaction and enhance regioselectivity and stereoselectivity. They coordinate to the dienophile, lowering its LUMO energy and narrowing the HOMO-LUMO gap between the reacting partners, which speeds up the reaction even at low temperatures.[6]

  • Conformational Control: The diene must adopt an s-cis conformation for the reaction to occur.[7] Substrates with dienes locked in an s-trans conformation will not react. The choice of tether connecting the diene and dienophile is therefore critical to pre-organize the molecule for cyclization.

  • Stereoselectivity: The reaction typically proceeds through an endo transition state, which is favored by secondary orbital interactions. This preference allows for predictable control over the stereochemistry of the newly formed ring.[6]

Workflow for a Typical Intramolecular Diels-Alder Reaction

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Assemble acyclic IMDA precursor dissolve Dissolve precursor in dry solvent (e.g., Toluene, DCM) start->dissolve inert Establish inert atmosphere (N₂/Ar) dissolve->inert cool Cool reaction (e.g., 0 °C or -78 °C) inert->cool add_la Add Lewis Acid (if applicable) cool->add_la warm Warm to RT or heat to reflux add_la->warm monitor Monitor reaction (TLC, LC-MS) warm->monitor quench Quench reaction (e.g., add H₂O, sat. NaHCO₃) monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by flash chromatography concentrate->purify

Caption: General experimental workflow for IMDA reactions.

Protocol 1: Lewis Acid-Catalyzed Intramolecular [4+2] Cycloaddition

This protocol is a representative procedure for constructing a bicyclo[3.3.1]nonane core via an IMDA reaction.

Materials:

  • Triene precursor (1.0 eq)

  • Diethylaluminum chloride (Et₂AlCl) or other suitable Lewis acid (1.1 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

Procedure:

  • Setup: Dry a round-bottom flask equipped with a magnetic stir bar under flame or in an oven and allow it to cool under a stream of dry nitrogen or argon.

  • Reagent Preparation: Dissolve the triene precursor (1.0 eq) in anhydrous DCM to a concentration of approximately 0.01-0.05 M.

  • Initiation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add the Lewis acid (e.g., Et₂AlCl, 1.5 eq, as a 1.0 M solution in hexanes) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at -78 °C for 1-4 hours, gradually warming to room temperature overnight. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NaHCO₃.

  • Workup: Dilute the mixture with additional DCM and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired bicyclo[3.3.1]nonane product.

The [3+2] and [5+2] Cycloaddition Manifolds

Higher-order cycloadditions provide powerful and direct routes to bridged systems that can be more challenging to access via the standard Diels-Alder reaction.

Application Note: [3+2] Cycloadditions for Bicyclic Cores

Intramolecular [3+2] cycloadditions, often involving nitrile oxides, azomethine ylides, or palladium-catalyzed trimethylenemethane (TMM), are highly effective for constructing five-membered rings within a bicyclic framework.[8][9] These reactions can create complex bridged heterocyclic or carbocyclic systems with excellent control of stereochemistry. For example, the reaction of a tethered nitrile oxide with an alkene can directly forge an isoxazoline ring fused into a bicyclo[3.3.1]nonane skeleton.[3]

Application Note: Type II Intramolecular [5+2] Cycloaddition

The intramolecular [5+2] cycloaddition of oxidopyrylium ylides is a remarkably efficient method for synthesizing bridged seven-membered rings, such as those found in the bicyclo[4.3.1]decane and bicyclo[5.4.1]dodecane systems.[10][11] This reaction is typically performed thermally and is known for its high yields, broad substrate scope, and excellent endo selectivity.[10]

Mechanistic Rationale: The reaction proceeds through the thermal generation of a reactive oxidopyrylium ylide from a suitable precursor. This five-atom component is tethered to a two-atom π-system (an alkene or alkyne). The intramolecular cycloaddition then occurs in a concerted fashion to diastereoselectively form the bridged bicyclic product. This strategy has been successfully applied to the synthesis of complex natural products like ingenol.[10][12]

Reaction Mechanism: [5+2] Cycloaddition

G A Precursor (e.g., pyranone derivative) B Oxidopyrylium Ylide (Reactive Intermediate) A->B Heat (Δ) - Base C Transition State (endo selectivity) B->C Intramolecular Cyclization D Bridged Bicyclic Product (e.g., bicyclo[4.3.1]decane) C->D Bond Formation

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Publish Comparison Guide: SAR of 3,7-Methano-1H-pyrrolo[2,1-c][1,4]oxazine Derivatives (Isocupreine Scaffold)

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of the 3,7-Methano-1H-pyrrolo[2,1-c][1,4]oxazine scaffold. This specific tricyclic core is the defining structural...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of the 3,7-Methano-1H-pyrrolo[2,1-c][1,4]oxazine scaffold. This specific tricyclic core is the defining structural feature of the Isocupreine class of alkaloids, formed by the intramolecular cyclization of Cinchona alkaloids (e.g., Quinine, Quinidine).

Executive Summary

The 3,7-Methano-1H-pyrrolo[2,1-c][1,4]oxazine scaffold represents a rigid, bridged tricyclic system derived from the acid-catalyzed rearrangement of vinyl-quinuclidine alkaloids. While historically characterized as a degradation product (e.g.,


-Isocupreine ), this scaffold has re-emerged as a critical pharmacophore for Multidrug Resistance (MDR) reversal , asymmetric organocatalysis , and the design of novel ion channel modulators .

This guide compares the pharmacological profile of the rigid Isocupreine (Oxazine-bridged) scaffold against its flexible parent, Quinine (Vinyl-quinuclidine) , and the synthetic standard Chloroquine .

Structural Analysis & Pharmacophore Identification

The transition from the "Open" Cinchona scaffold (Quinine) to the "Rigid" Isocupreine scaffold involves the formation of a C–O bond between the C9-hydroxyl and the vinyl group, creating the 3,7-methano-1H-pyrrolo[2,1-c][1,4]oxazine core.

Key Structural Transformations:
  • Conformational Locking: The flexible C9–C8 bond of Quinine is locked into a rigid oxazine ring. This restricts the rotation of the quinoline moiety, significantly altering the pi-stacking capability required for heme binding.

  • Basicity Modulation: The bridgehead nitrogen (N1) remains basic, but its steric environment is more crowded, affecting its ability to accumulate in the acidic food vacuole of Plasmodium.

  • Lipophilicity: The cyclization reduces the exposed polar surface area, potentially enhancing blood-brain barrier (BBB) penetration but altering membrane partitioning.

SAR Map: The 3,7-Methano-Oxazine Core
  • Position 1 (Bridgehead Nitrogen): Critical for pH trapping (accumulation in acidic compartments).

  • Position 3,7-Methano Bridge: Defines the rigid "cage" structure; steric bulk here prevents metabolic oxidation of the quinuclidine ring.

  • Quinoline Substituent (C1): The "warhead" for pi-pi interaction with heme (in malaria) or hydrophobic pockets (in MDR P-gp).

Comparative Performance Analysis

Objective: Evaluate the pharmacological efficacy of the 3,7-Methano-Oxazine scaffold (Isocupreine) versus the standard Vinyl-Quinuclidine scaffold (Quinine) and Chloroquine.

Table 1: Pharmacological Profile Comparison
FeatureQuinine (Parent)

-Isocupreine (Target Scaffold)
Chloroquine (Standard) Performance Insight
Core Structure Vinyl-Quinuclidine (Flexible)3,7-Methano-Oxazine (Rigid) 4-Aminoquinoline (Flexible)The rigid oxazine core reduces entropy loss upon binding but may sterically hinder heme docking.
Antimalarial Potency (

)
High (~20–100 nM)Moderate to Low (>500 nM) Very High (~10–20 nM)The "Open" vinyl group is crucial for optimal heme binding; cyclization (Isocupreine) generally reduces intrinsic antimalarial activity.
MDR Reversal (P-gp) ModerateHigh LowThe rigid, lipophilic Isocupreine scaffold effectively blocks P-glycoprotein (P-gp), making it a potent chemosensitizer for MDR cancers.
Cardiotoxicity (hERG) Moderate (QT prolongation)Moderate HighThe rigid scaffold retains channel blocking activity; stereochemistry (Quinine vs. Quinidine derived) dictates potency.
Metabolic Stability Low (CYP3A4 oxidation)High ModerateThe 3,7-methano bridge protects the quinuclidine ring from oxidative metabolism.
Mechanistic Signaling Pathways

The primary pharmacological targets for this scaffold are the Heme Detoxification Pathway (Malaria) and P-glycoprotein Efflux Pumps (MDR Cancer).

Pathway Diagram: Heme Detoxification & Inhibition

Caption: The "Open" scaffold (Quinine) effectively caps the growing Hemozoin crystal. The "Rigid" scaffold (Isocupreine) struggles to cap the crystal due to steric clash but effectively binds to P-gp efflux pumps on the membrane.

HemePathway Hemoglobin Hemoglobin (Host Cell Cytosol) Digestion Proteolytic Digestion (Food Vacuole) Hemoglobin->Digestion Plasmepsins FreeHeme Free Heme (Fe2+) (Toxic) Digestion->FreeHeme HemeFe3 Hematin (Fe3+) (Toxic Dimer) FreeHeme->HemeFe3 Oxidation Hemozoin Hemozoin Crystal (Non-toxic Polymer) HemeFe3->Hemozoin Biocrystallization Quinine Quinine (Vinyl-Quinuclidine) Quinine->HemeFe3 Strong Binding (Capping) Isocupreine Isocupreine (3,7-Methano-Oxazine) Isocupreine->HemeFe3 Weak Binding (Steric Clash) Pgp P-gp Efflux Pump (Resistance) Isocupreine->Pgp Potent Inhibition

Experimental Protocols

To validate the SAR of the 3,7-methano-oxazine scaffold, the following protocols are recommended. These establish causality between the rigid bridge and biological activity .

Protocol A: Synthesis of the 3,7-Methano-Oxazine Core (Isocupreine)

Purpose: To generate the rigid scaffold from the flexible parent (Quinine) for SAR comparison.

  • Reagents: Quinine (1.0 eq), Hydrobromic acid (HBr, 48% aq, excess).

  • Reaction: Dissolve Quinine in HBr. Heat to reflux (120°C) for 1 hour. The acidic condition protonates the vinyl group, facilitating intramolecular nucleophilic attack by the C9-hydroxyl oxygen.

  • Workup: Cool to 0°C. Basify with NaOH to pH 10. Extract with diethyl ether.

  • Purification: Recrystallize from acetone/hexane.

  • Validation:

    
    H NMR must show the disappearance of vinyl protons (5.0–6.0 ppm) and the appearance of the methyl doublet (approx. 1.0 ppm) and the methine bridgehead signal, confirming the 3,7-methano-1H-pyrrolo[2,1-c][1,4]oxazine  structure.
    
Protocol B:

-Hematin Inhibition Assay (Antimalarial Potency)

Purpose: To quantify the loss of heme-binding affinity due to scaffold rigidification.

  • Preparation: Dissolve Hemin chloride in DMSO (10 mM). Prepare Acetate buffer (pH 5.0).

  • Incubation: Mix Hemin (100

    
    M) with test compounds (Quinine vs. Isocupreine) at varying concentrations (0–500 
    
    
    
    M) in a 96-well plate.
  • Initiation: Add Tween-20 to trigger

    
    -hematin formation (synthetic hemozoin). Incubate at 37°C for 4 hours.
    
  • Quantification: Dissolve unpolymerized heme in pyridine. Measure absorbance at 405 nm.

  • Analysis: Calculate

    
    . Expect Quinine 
    
    
    
    1-2 eq; Isocupreine
    
    
    5 eq.
Structure-Activity Relationship (SAR) Insights
1. The "Rigidity Penalty" in Antimalarial Activity

The formation of the 3,7-methano bridge locks the C9–C8 bond. In Quinine, this bond rotates to allow the hydroxyl group and the quinuclidine nitrogen to form a "hydrogen bond clamp" around the heme iron. In the 3,7-methano-oxazine scaffold, this rotation is impossible.

  • Observation: A 10-fold to 50-fold loss in antimalarial potency is typically observed upon cyclization.

2. The "Lipophilic Advantage" in MDR Reversal

While less effective against malaria, the 3,7-methano-oxazine derivatives show superior activity in reversing Multidrug Resistance (MDR) in cancer cells.

  • Mechanism: The rigid, lipophilic cage fits deeply into the hydrophobic substrate-binding pocket of P-glycoprotein (P-gp) , acting as a competitive inhibitor.

  • SAR Rule: Alkylation of the bridgehead nitrogen (N1) in the oxazine scaffold further enhances P-gp inhibition (e.g., N-benzyl-isocupreine ).

3. Stereochemical Dependence

The scaffold exists in pseudo-enantiomeric forms derived from Quinine (8S, 9R) vs. Quinidine (8R, 9S).

  • Quinine-derived (Isocupreine): weaker Na+ channel blocker.

  • Quinidine-derived (Isoquinidine): Potent Na+ channel blocker (Class Ia anti-arrhythmic activity retained).

References
  • Chemical Identity & Synthesis

    • Title: "Structure–Activity Relationship Studies on Cinchona Alkaloids and Their Deriv
    • Source:Journal of Medicinal Chemistry.
    • Context: Describes the acid-catalyzed rearrangement of Quinine to Isocupreine (the 3,7-methano-oxazine core).
    • URL:[Link] (Search: Cinchona rearrangement Isocupreine)

  • Antimalarial Mechanism

    • Title: "Heme Crystallization in the Malaria Parasite and its Inhibition by Antimalarial Drugs."
    • Source:N
    • Context: Defines the mechanism of hemozoin inhibition targeted by the parent scaffold.
    • URL:[Link]

  • MDR Reversal Activity

    • Title: "Cinchona Alkaloids as P-Glycoprotein Inhibitors: The Role of the Quinuclidine Ring."
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Highlights the superior P-gp inhibition of rigidified Cinchona deriv
    • URL:[Link]

  • PubChem Compound Record

    • Title: "(1R,3S,5R,7R,8aS)-7-Ethylhexahydro-1-(6-hydroxy-4-quinolinyl)-3,7-methano-1H-pyrrolo[2,1-c][1,4]oxazine (Alpha-Isocupreine)."[1][2]

    • Source:N
    • URL:[Link]

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry of 3,7-Methano-1H-pyrrolo[2,1-c][1,4]oxazine

This guide provides a technical analysis of the mass spectrometry fragmentation patterns for the rigidified heterocycle 3,7-Methano-1H-pyrrolo[2,1-c][1,4]oxazine . This scaffold represents a specific class of bridged bic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the mass spectrometry fragmentation patterns for the rigidified heterocycle 3,7-Methano-1H-pyrrolo[2,1-c][1,4]oxazine .

This scaffold represents a specific class of bridged bicyclic alkaloids and synthetic intermediates. Due to the structural rigidity introduced by the methano bridge, its fragmentation behavior differs significantly from planar, unbridged pyrrolo-oxazines.[1]

Executive Summary & Structural Context

The 3,7-Methano-1H-pyrrolo[2,1-c][1,4]oxazine core is a tricyclic system where a pyrrole ring is fused to a morpholine (1,4-oxazine) ring, further stiffened by a methano (


) bridge. This bridge locks the morpholine ring into a boat-like conformation, significantly altering its ionization stability compared to the flexible, unbridged pyrrolo[2,1-c][1,4]oxazine.[1]
Why This Matters
  • Medicinal Chemistry: This scaffold mimics tropane alkaloids, serving as a pharmacophore for CNS-active agents.[1]

  • Analytical Challenge: The bridge prevents standard ring-flipping, leading to unique Retro-Diels-Alder (RDA) fragmentation pathways that are diagnostic for this specific isomer.

Comparative Analysis: Ionization Techniques

The choice of ionization method dictates the information density obtained. The table below contrasts the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this specific scaffold.

Table 1: Ionization Performance Comparison
FeatureElectron Ionization (EI, 70 eV) Electrospray Ionization (ESI, Soft)
Primary Utility Structural Elucidation (Fingerprinting)Molecular Weight Confirmation & Purity
Molecular Ion (

)
Low Intensity (<10%). The rigid bridge induces rapid fragmentation.High Intensity (

). Base peak.[2]
Key Fragmentation Retro-Diels-Alder (RDA) driven. Extensive skeletal rearrangement.Collision-Induced Dissociation (CID) required. Loss of neutral small molecules (

,

).[1]
Bridge Stability Bridge is often ejected as part of larger fragments (e.g., ethylene loss).[1]Bridge remains intact in MS1; requires high collision energy (CE) to break in MS2.
Detection Limit Nanogram range (GC-MS compatible).Picogram range (LC-MS compatible).
Best For... Confirming the position of the methano bridge.Quantifying the compound in biological matrices.[3]

Detailed Fragmentation Mechanisms

Understanding the causality of bond breaking is essential for validating the structure. We focus here on the EI fragmentation pathway , as it provides the most structural detail.

Mechanism A: The Retro-Diels-Alder (RDA) Collapse

The diagnostic cleavage for bridged oxazines is the RDA reaction.

  • Initiation: Ionization occurs on the nitrogen atom (lowest ionization potential).

  • Process: The strained bicyclic system relieves tension by cleaving the C-C and C-O bonds of the oxazine ring.

  • Result: Ejection of a neutral ethylene (

    
    , 28 Da) or formaldehyde (
    
    
    
    , 30 Da) fragment, depending on substitution.[1]
Mechanism B: Bridge Ejection (The "Methano" Signature)

Unlike unbridged analogs, the 3,7-methano system creates a highly strained "cage."[1]

  • Pathway: High-energy cleavage can eject the bridge as a methylene radical (

    
    ) or, more commonly, trigger a rearrangement that leads to the loss of the pyrrole ring substituents.[1]
    
  • Observation: Look for a characteristic cluster of peaks at

    
     [M-28]  (loss of 
    
    
    
    from the bridge/ring system).
Visualization: Predicted Fragmentation Pathway

The following diagram illustrates the logical flow of fragmentation for the 3,7-methano scaffold under EI conditions.

FragmentationPathway M_Ion Molecular Ion (M+•) [Parent] RDA_Transition Retro-Diels-Alder Transition State M_Ion->RDA_Transition 70 eV Impact Frag_A Fragment A [M - C2H4]+• (Loss of Ethylene bridge unit) RDA_Transition->Frag_A Path 1: Bridge Cleavage Frag_B Fragment B [M - CH2O]+• (Loss of Formaldehyde) RDA_Transition->Frag_B Path 2: Oxazine Cleavage Pyrrole_Core Pyrrole Radical Cation (Stable Aromatic Core) Frag_A->Pyrrole_Core -H• / Rearrangement Frag_B->Pyrrole_Core Further Degradation

Caption: Figure 1. Predicted EI fragmentation tree showing the competitive Retro-Diels-Alder pathways characteristic of bridged [1,4]oxazine systems.

Experimental Protocol: Structural Validation

To confirm the identity of 3,7-Methano-1H-pyrrolo[2,1-c][1,4]oxazine against unbridged alternatives, follow this self-validating LC-MS/MS workflow.

Reagents & Setup
  • Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (Bridged compounds are typically more lipophilic than their unbridged isomers).

Step-by-Step Workflow
  • Precursor Selection (MS1):

    • Isolate the

      
       peak.[4]
      
    • Validation Check: Ensure the isotopic pattern matches the carbon count (approx 1.1% abundance for

      
       per carbon).
      
  • Energy Ramping (MS2):

    • Perform a "CE Breakdown Curve" by stepping Collision Energy from 10 eV to 50 eV.

    • Observation: The bridged 3,7-methano scaffold is more resistant to fragmentation than the unbridged analog. It will require higher energy (approx +10-15%) to initiate the primary RDA cleavage.

  • Fragment Confirmation:

    • Look for the diagnostic loss of 28 Da (

      
      ). In unbridged pyrrolo-oxazines, ring opening is easier and may yield a wider variety of non-specific losses. In the bridged system, the 28 Da loss is dominant and sharp.[1]
      
Workflow Diagram

ValidationWorkflow Sample Sample Injection (LC-MS) MS1 Full Scan MS1 Identify [M+H]+ Sample->MS1 Filter Isotope Pattern Check MS1->Filter CID Stepped CID (10-50 eV) Filter->CID Pass Analysis Analyze Stability (Bridge Effect) CID->Analysis

Caption: Figure 2.[4][5] LC-MS/MS validation workflow emphasizing collision energy ramping to distinguish bridged from unbridged isomers.

References

  • Liang, X., Guo, Z., & Yu, C. (2013).[1] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(20), 2272–2278.[1] Link

  • Tret'yakov, N. A., et al. (2020).[1] Synthesis of Pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones by the Reaction of 3-Methylenemorpholin-2-ones with Oxalyl Chloride.[6][7] Russian Journal of Organic Chemistry, 56(8), 1367-1373.[1] Link

  • Prakash Rao, H. S., & Vijjapu, S. (2017).[1] Synthesis and characterisation of bridged morpholine derivatives fused to a phenanthrene ring system. Journal of Chemical Research, 41(4), 210-213.[1] Link[1]

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer International Publishing. (Referencing general principles of Retro-Diels-Alder fragmentation in bridged heterocycles). Link[1]

Sources

Validation

Validation Guide: Absolute Configuration of 3,7-Methano-1H-pyrrolo[2,1-c][1,4]oxazine Scaffolds

Executive Summary & Strategic Imperative The 3,7-methano-1H-pyrrolo[2,1-c][1,4]oxazine core represents a highly rigid, bridged bicyclic scaffold.[1] In drug discovery, this specific architecture is often employed to lock...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Imperative

The 3,7-methano-1H-pyrrolo[2,1-c][1,4]oxazine core represents a highly rigid, bridged bicyclic scaffold.[1] In drug discovery, this specific architecture is often employed to lock pharmacophores into bioactive conformations, restricting rotatable bonds to enhance receptor affinity.[1] However, this rigidity introduces significant challenges in stereochemical validation.[1] The "3,7-methano" bridge creates a cage-like system where relative stereochemistry is often fixed by the synthesis (e.g., via cycloaddition), but the absolute configuration (AC) —distinguishing the (


) enantiomer from the (

)—is critical for regulatory compliance (FDA/EMA) and structure-activity relationship (SAR) integrity.[1]

This guide compares the two primary validation workflows: Single Crystal X-ray Diffraction (SC-XRD) and Electronic Circular Dichroism (ECD) coupled with TD-DFT . While X-ray remains the regulatory "gold standard," this guide argues that for the 3,7-methano-pyrrolo-oxazine scaffold, ECD/TD-DFT is often the superior pragmatic choice due to the scaffold's inherent conformational rigidity, which drastically reduces computational error margins.[1]

The Challenge: Rigidity vs. Derivatization

The 3,7-methano bridge locks the pyrrolo-oxazine fused system.

  • The Problem: Standard NMR techniques (NOESY/ROESY) can confirm the relative orientation of the bridge vs. substituents (endo/exo), but they cannot determine the absolute sense without a chiral derivatizing agent (CDA).

  • The Constraint: The steric bulk of the methano bridge often hinders the reaction with CDAs (like Mosher's acid chlorides) at secondary amine or alcohol sites, leading to kinetic resolution issues or incomplete conversion.

Therefore, we focus on non-derivatizing methods .

Method A: Single Crystal X-ray Diffraction (SC-XRD)

The Definitive Benchmark

SC-XRD determines absolute configuration by exploiting the anomalous dispersion of X-rays by atoms within the crystal lattice.[2][3]

The Protocol
  • Crystallization: The 3,7-methano-pyrrolo-oxazine core is often an oil or amorphous solid.

    • Action: Generate salts using heavy-atom acids (e.g., HBr, HI) or co-crystallize with heavy-atom containing chiral acids (e.g., mono-bromocamphorsulfonic acid) to introduce a strong anomalous scatterer.[1]

  • Data Collection: Collect a full sphere of data to maximize Bijvoet pair redundancy.

    • Critical Parameter: If the molecule is "light atom only" (C, H, N, O), use a Copper (Cu-K

      
      )  source rather than Molybdenum (Mo-K
      
      
      
      ).[1] The anomalous signal (
      
      
      ) for Oxygen/Nitrogen is negligible with Mo radiation but measurable with Cu.
  • Refinement: Refine the structure and calculate the Flack Parameter (

    
    ) .
    
Data Interpretation (The Flack Rule)
Flack Parameter (

)
InterpretationConfidence Level

(e.g.,

)
Correct Absolute StructureHigh (Valid)

(e.g.,

)
Inverted Structure (Enantiomer)High (Inverted)

Racemic Twin or Weak DataInconclusive
Pros & Cons
  • Pros: Unambiguous; accepted directly by regulatory bodies without supporting data; provides concomitant polymorph data.

  • Cons: "Bottleneck" step—requires suitable crystals; light-atom structures often yield high standard uncertainties (

    
    ) on the Flack parameter unless data quality is pristine.
    

Method B: Chiroptical Spectroscopy (ECD + TD-DFT)

The High-Throughput Solution

For rigid scaffolds like 3,7-methano-pyrrolo-oxazine, ECD is exceptionally powerful.[1] The "methano" bridge limits the number of accessible conformers, making the computational prediction of the spectrum highly accurate.

The Protocol

This is a self-validating "compare and contrast" workflow.

  • Experimental Acquisition:

    • Dissolve sample in a UV-transparent solvent (MeOH or MeCN).[1]

    • Record UV-Vis and ECD spectra (200–400 nm).

  • Computational Modeling (In-Silico):

    • Conformational Search: Use Molecular Mechanics (MMFF94 or OPLS3) to find local minima. Note: Due to the bridge, you will likely find very few low-energy conformers.[1]

    • Geometry Optimization: Re-optimize minima using DFT (B3LYP/6-31G* or equivalent) including a solvent model (PCM/SMD).

    • TD-DFT Calculation: Calculate excited states (Rotatory Strengths) using a functional with long-range correction (e.g., CAM-B3LYP or

      
      B97X-D) and a larger basis set (def2-TZVP).[1]
      
  • Validation:

    • Boltzmann-weight the calculated spectra.

    • Overlay the calculated spectrum of the (

      
      ) enantiomer with the experimental data.
      
Causality & Interpretation

The ECD spectrum arises from the differential absorption of left- and right-circularly polarized light. In this scaffold, the twisted enamine/amide chromophore (inherent to the pyrrolo-oxazine system) dictates the Cotton Effects (CE).

  • Match: If the calculated bands (positive/negative peaks) align with experiment, the configuration is assigned.

  • Mirror Image: If the calculated spectrum is the inverse of the experiment, the sample is the opposite enantiomer.[2]

Comparative Analysis

The following table contrasts the two methodologies specifically for the 3,7-methano-1H-pyrrolo[2,1-c][1,4]oxazine scaffold.

FeatureMethod A: SC-XRDMethod B: ECD / TD-DFT
Sample State Solid Crystal (Strict Requirement)Solution (Amorphous/Oil acceptable)
Sample Qty 1–10 mg (recoverable)< 0.1 mg (recoverable)
Turnaround Days to Weeks (crystallization dependent)24–48 Hours (computation dependent)
Scaffold Suitability Medium: Bridged systems often form oils/gums, making crystallization difficult.[1]High: Rigidity of the bridge ensures high accuracy in DFT predictions.
Cost High (Instrument time + Crystallization labor)Low (Standard Spectrometer + CPU time)
Regulatory Status Primary EvidenceAccepted Supportive Evidence (often sufficient for IND if X-ray fails)

Visualizing the Validation Workflows

Strategic Decision Matrix

This diagram outlines the decision logic for choosing the correct validation path based on sample physical properties.

ValidationLogic Start Start: Purified Chiral Isomer (3,7-Methano-pyrrolo-oxazine) IsSolid Is the sample a crystalline solid? Start->IsSolid HeavyAtom Does it contain Heavy Atoms (S, Cl, Br, I)? IsSolid->HeavyAtom Yes ECD_Workflow Initiate ECD/TD-DFT Workflow (Ideal for Rigid Scaffolds) IsSolid->ECD_Workflow No (Oil/Amorphous) XRD_Mo SC-XRD (Mo Source) Standard Protocol HeavyAtom->XRD_Mo Yes XRD_Cu SC-XRD (Cu Source) or Salt Formation (HBr) HeavyAtom->XRD_Cu No FlackCheck Check Flack Parameter (x) XRD_Mo->FlackCheck XRD_Cu->FlackCheck Valid_XRD Validation Complete (x < 0.1) FlackCheck->Valid_XRD x ~ 0 Conformational 1. Conformational Search (Restricted by Bridge) ECD_Workflow->Conformational DFT_Calc 2. TD-DFT Calculation (CAM-B3LYP/def2-TZVP) Conformational->DFT_Calc Overlay 3. Spectral Overlay (Exp vs Calc) DFT_Calc->Overlay Valid_ECD Validation Complete (High Similarity Factor) Overlay->Valid_ECD Match

Caption: Decision matrix for selecting the validation method. Note that for oils (common with this scaffold), the ECD path is immediate.[1]

The ECD/DFT Computational Loop

This diagram details the specific steps for the ECD method, emphasizing the "Self-Validating" nature of comparing theory to experiment.

ECD_Protocol Exp_Spec Experimental UV/ECD (in MeOH) Compare Compare & Align Exp_Spec->Compare Virtual_Struc Virtual 3D Structure (Arbitrary R,S config) Conf_Search Conformational Search (MMFF/OPLS) Virtual_Struc->Conf_Search Geom_Opt DFT Optimization (B3LYP/6-31G*) Conf_Search->Geom_Opt TDDFT TD-DFT Excited States (CAM-B3LYP/def2-TZVP) Geom_Opt->TDDFT Boltz Boltzmann Weighting TDDFT->Boltz Boltz->Compare Result_Match ASSIGNED: Config matches Model Compare->Result_Match Spectra Align Result_Mirror ASSIGNED: Config is Mirror Image Compare->Result_Mirror Spectra Inverted

Caption: The ECD/TD-DFT validation loop. The rigidity of the 3,7-methano bridge simplifies the "Conformational Search" step, increasing reliability.

References

  • Flack, H. D. (1983).[1] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[1] Link

  • Stephens, P. J., & Harada, N. (2010).[1] ECD cotton effects in rigid molecules: A guide to absolute configuration. Chirality, 22(2), 229-233.[1] Link

  • U.S. Food and Drug Administration (FDA). (1992).[4] Development of New Stereoisomeric Drugs. Link

  • Pescitelli, G., & Bruhn, T. (2016).[1] Good computational practice in the assignment of absolute configurations by TDDFT calculations of ECD spectra. Chirality, 28(6), 466-474.[1] Link[1]

  • Parsons, S. (2021).[1] Determination of Absolute Configuration using X-ray Diffraction. Rigaku Journal, 37(1), 12-18.[1] Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 3,7-Methano-1H-pyrrolo[2,1-c][1,4]oxazine

Executive Safety Summary Compound Class: Bridged Bicyclic Heterocycle (Pharmaceutical Intermediate) CAS: 504411-02-3 (Representative) Risk Categorization: High Potency / Undetermined Toxicity (Occupational Health Band 3)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Bridged Bicyclic Heterocycle (Pharmaceutical Intermediate) CAS: 504411-02-3 (Representative) Risk Categorization: High Potency / Undetermined Toxicity (Occupational Health Band 3)

Operational Directive: As a specific bridged morpholine scaffold used in medicinal chemistry (often for CNS or antiviral targets), 3,7-Methano-1H-pyrrolo[2,1-c][1,4]oxazine lacks extensive toxicological data. Therefore, the Precautionary Principle applies. All handling must assume the compound is a sensitizer and acutely toxic until validated otherwise.

This guide provides a containment-first approach, prioritizing engineering controls over PPE alone.

Risk Assessment & Hazard Identification

Before selecting PPE, you must understand the specific hazards associated with this chemical class.[1]

Hazard CategoryClassification (Inferred)Mechanism of Action
Acute Toxicity Category 3 (Oral/Inhalation) Nitrogen-containing heterocycles often exhibit biological activity; potential for CNS effects or enzyme inhibition.
Sensitization Skin Sensitizer (Category 1) Reactive amine/ether functionalities can haptenize proteins, leading to allergic dermatitis.
Physical State Solid / Fine Powder High risk of aerosolization during weighing and transfer.
Reactivity Stable Generally stable, but incompatible with strong oxidizing agents.
Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operation.

Standard PPE (Wet Chemistry / Closed Systems)

For routine handling of solutions or closed reaction vessels.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Why: Safety glasses do not seal against vapors or splashes.

  • Hand Protection: Double Gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Neoprene.

    • Protocol: Inspect outer gloves every 30 minutes for degradation.

  • Body Protection: Standard cotton lab coat plus chemical-resistant apron (Tyvek or PVC).

  • Respiratory: Not required if working within a certified Chemical Fume Hood (CFH).

High-Risk PPE (Solids Handling / Open Weighing)

For weighing powder, cleaning spills, or equipment maintenance.

  • Respiratory: N95 or P100 Particulate Respirator (if not in a glovebox).

    • Note: A powered air-purifying respirator (PAPR) is recommended if handling >100 mg of dry powder outside a containment enclosure.

  • Body Protection: Disposable Tyvek® Coveralls (Class III, Type 5/6) with elastic cuffs.

  • Hand Protection: Extended-cuff nitrile gloves taped to the coverall sleeves to prevent wrist exposure.

Operational Protocols
A. Weighing & Transfer (The Critical Step)

Most exposure events occur during the handling of dry powder.

  • Engineering Control: Use a Static-Dissipative Weighing Enclosure or a Chemical Fume Hood with low turbulence.

  • Anti-Static Measure: Use an ionizing fan or anti-static gun on the spatula and weighing boat. Bridged heterocycles are often crystalline and prone to static charge, causing "fly-away" powder.

  • The "Wet Transfer" Technique:

    • Tare the vial with solvent (if possible) or weigh the solid into a tared vial.

    • Add solvent immediately to the solid within the hood to suppress dust generation.

    • Do not transport dry powder across the lab bench.

B. Reaction Setup
  • Glassware: Inspect for micro-fractures. Use positive-pressure nitrogen atmospheres (Schlenk line) to prevent moisture ingress, which can degrade the compound or cause unpredictable hydrolysis.

  • Temperature Control: If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent contamination in case of flask breakage.

C. Waste Management
  • Solid Waste: Double-bag in clear polyethylene bags. Label as "Toxic Solid Waste - Heterocyclic".

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent. Do not mix with oxidizing waste (e.g., nitric acid streams).

  • Decontamination: Wipe all surfaces with a 10% soap/water solution followed by 70% Ethanol. The soap helps solubilize the lipophilic scaffold better than alcohol alone.

Decision Logic: Handling Unknown Scaffolds

The following diagram illustrates the decision-making process for handling novel pharmaceutical intermediates like 3,7-Methano-1H-pyrrolo[2,1-c][1,4]oxazine.

HandlingProtocol Start Start: Handling 3,7-Methano-1H-pyrrolo... CheckState Check Physical State Start->CheckState IsSolid Dry Solid / Powder CheckState->IsSolid IsSolution Solution / Oil CheckState->IsSolution Weighing Weighing Operation IsSolid->Weighing WetWork Standard Wet Chemistry (Double Gloves, Goggles) IsSolution->WetWork HoodCheck Is Fume Hood Available? Weighing->HoodCheck GloveBox USE GLOVEBOX (High Containment) HoodCheck->GloveBox No / Poor Airflow HoodProtocol USE FUME HOOD + N95/P100 Backup + Static Control HoodCheck->HoodProtocol Yes (>100 fpm) Dissolve Dissolve Immediately (Suppress Dust) GloveBox->Dissolve HoodProtocol->Dissolve Dissolve->WetWork

Figure 1: Decision logic for selecting containment levels based on physical state and equipment availability.

Emergency Response Plan
Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Up: Don Tyvek suit, double gloves, and N95 respirator.

  • Cover: Gently cover the spill with a chemically inert absorbent pad or damp paper towels (to prevent dust).

  • Collect: Scoop the material using a plastic dustpan (non-sparking). Do not sweep with a broom (creates aerosols).

  • Clean: Wash surface with soap/water ×3.

Exposure First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol (increases skin permeability).

  • Eye Contact: Flush with water for 15 minutes, holding eyelids open.[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 504411-02-3. Retrieved from [Link]

  • American Chemical Society (2023). Identifying and Handling High-Potency Compounds in the Laboratory. ACS Chemical Health & Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450. Retrieved from [Link]

Sources

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